molecular formula C11H15NO3S B8750754 2,6-Dimethoxy-4-(2-thiazolidinyl)phenol CAS No. 31404-09-8

2,6-Dimethoxy-4-(2-thiazolidinyl)phenol

Cat. No. B8750754
CAS RN: 31404-09-8
M. Wt: 241.31 g/mol
InChI Key: CKVKWCFSUZXDQQ-UHFFFAOYSA-N
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Patent
US08889881B2

Procedure details

In a solvent including an ethyl alcohol (2 mL) and water (2 mL), a mixture including syringaldehyde (100 mg, 0.55 mmol), cysteamine.HCl (93.2 mg, 0.82 mmol), and sodium acetate (72 mg, 0.88 mmol) was stirred at room temperature for 4 hours. The produced precipitate was filtered and washed with water and methylene chloride to obtain a solid target product Compound 80.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
93.2 mg
Type
reactant
Reaction Step Three
Quantity
72 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Yield
44.4%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:12]=[C:9]([O:10][CH3:11])[C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.[NH2:14][CH2:15][CH2:16][SH:17].Cl.C([O-])(=O)C.[Na+]>O.C(O)C>[CH3:11][O:10][C:9]1[CH:12]=[C:2]([CH:1]2[NH:14][CH2:15][CH2:16][S:17]2)[CH:3]=[C:4]([O:5][CH3:6])[C:7]=1[OH:8] |f:3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C(OC)=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCS
Step Three
Name
Quantity
93.2 mg
Type
reactant
Smiles
Cl
Name
Quantity
72 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The produced precipitate was filtered
WASH
Type
WASH
Details
washed with water and methylene chloride

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=CC(=C1)C1SCCN1)OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.